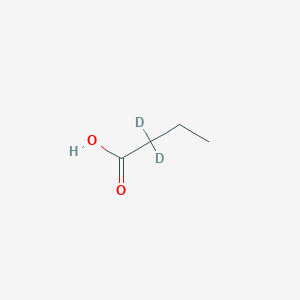![molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5](/img/structure/B96142.png)
2-Isobutylbenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutylbenzo[d]thiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with an isobutyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.
Industrial Production Methods
In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:
Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.
One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.
化学反应分析
Types of Reactions
2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.
科学研究应用
2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
作用机制
The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an isobutyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an isobutyl group.
2-Ethyl-1,3-benzothiazole: Features an ethyl group in place of the isobutyl group.
Uniqueness
2-Isobutylbenzo[d]thiazole is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and applications compared to other benzothiazole derivatives.
属性
CAS 编号 |
17229-77-5 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChI 键 |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
规范 SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
同义词 |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


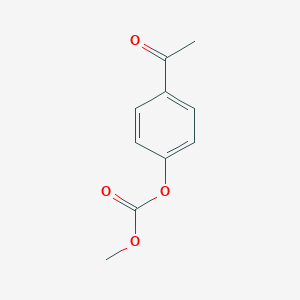
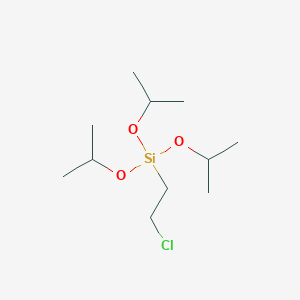
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
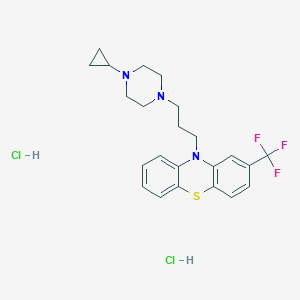
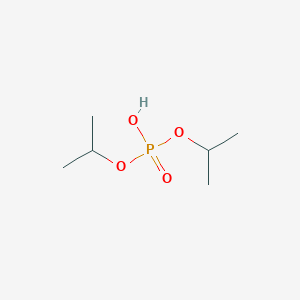
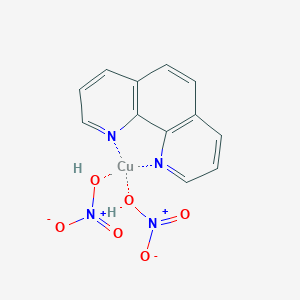
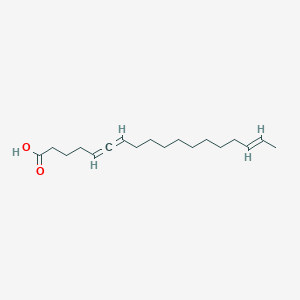
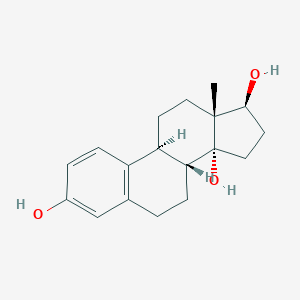
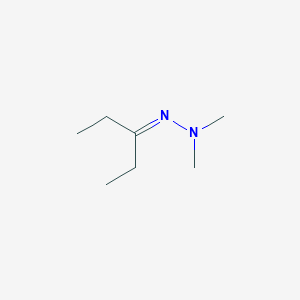
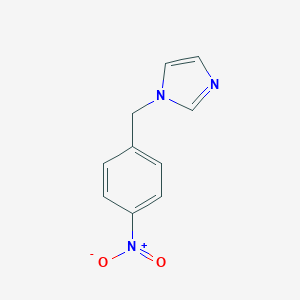
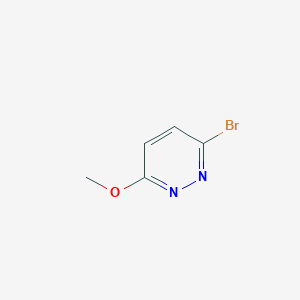
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
